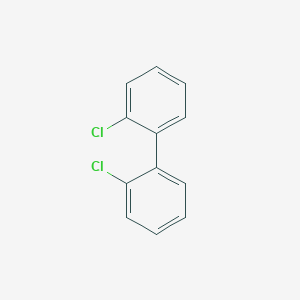

2,2'-Dichlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYCNKDKIKZTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044533 | |

| Record name | 2,2'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992) | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13029-08-8 | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PCB 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dichlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 2,2'-dichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1433W7U14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

142 to 144 °F (NTP, 1992) | |

| Record name | 2,2'-DICHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dichlorobiphenyl (CAS No. 13029-08-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Dichlorobiphenyl (PCB-4), a specific polychlorinated biphenyl (B1667301) congener. This document synthesizes critical data on its physicochemical properties, synthesis, analytical determination, toxicology, and environmental fate, with a focus on providing actionable information for laboratory and research applications.

Physicochemical and General Data

This compound is a solid crystalline substance, belonging to the dichlorobiphenyl subgroup of PCBs.[1][2] It is characterized by the presence of two chlorine atoms, one on each of the ortho positions of the biphenyl structure.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₂ | [3] |

| Molecular Weight | 223.10 g/mol | [3] |

| CAS Number | 13029-08-8 | [3] |

| Appearance | Crystals | [1] |

| Melting Point | 59-61 °C | [4] |

| Boiling Point | 325-326 °C | [4] |

| Water Solubility | 0.045 mg/L at 25 °C | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.9 | [4] |

| Vapor Pressure | 6.75 x 10⁻⁴ mm Hg at 25 °C | [4] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the Ullmann reaction and Suzuki-Miyaura coupling being prominent examples.

Ullmann Reaction

The Ullmann reaction provides a classical method for the synthesis of symmetrical biphenyls through the copper-induced coupling of aryl halides.[5][6][7]

Experimental Protocol:

-

In a reaction vessel, combine 2-chloroiodobenzene (2 equivalents) with copper powder (4 equivalents).

-

Heat the mixture to approximately 200-250 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., toluene (B28343) or xylene).

-

Filter the mixture to remove copper and copper salts.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol (B145695) or hexane) or column chromatography on silica (B1680970) gel to yield pure this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of this compound.[8][9][10][11][12]

Experimental Protocol:

-

To a reaction flask, add 2-chlorophenylboronic acid (1.2 equivalents), 1-bromo-2-chlorobenzene (B145985) (1 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add a base, for example, an aqueous solution of sodium carbonate (2 M, 2 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Purge the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate (B1210297).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane (B92381)/ethyl acetate gradient to obtain pure this compound.

Analytical Methods

The determination of this compound in various matrices is predominantly achieved using gas chromatography coupled with mass spectrometry (GC-MS).

GC-MS Analysis of this compound in Soil

This protocol outlines a typical workflow for the analysis of this compound in a soil sample, based on established EPA methodologies.[13][14][15][16]

Sample Preparation and Extraction:

-

Sample Collection: Collect a representative soil sample and store it in a clean, airtight container at 4 °C until analysis.

-

Drying and Sieving: Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris.

-

Extraction:

-

Weigh approximately 10 g of the prepared soil into an extraction thimble.

-

Add a surrogate standard to the sample to monitor extraction efficiency.

-

Extract the sample using a Soxhlet extractor with a 1:1 mixture of hexane and acetone (B3395972) for 16-24 hours.

-

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

Cleanup:

-

Sulfur Removal: If elemental sulfur is present, it can be removed by passing the extract through a column of activated copper granules.

-

Fractionation/Cleanup: Use a silica gel or Florisil column to separate interfering compounds.

-

Pack a chromatography column with activated silica gel or Florisil.

-

Apply the concentrated extract to the top of the column.

-

Elute with a non-polar solvent such as hexane. This compound will elute in this fraction.

-

Collect the eluate and concentrate it to a final volume of 1 mL.

-

Add an internal standard prior to GC-MS analysis.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977C GC/MSD (or equivalent)[17]

-

Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Inlet: Splitless mode at 250 °C

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp 1: 20 °C/min to 150 °C

-

Ramp 2: 5 °C/min to 250 °C

-

Ramp 3: 15 °C/min to 300 °C, hold for 5 minutes

-

-

MSD Conditions:

-

Transfer Line: 280 °C

-

Ion Source: 230 °C

-

Quadrupole: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Characteristic Ions for this compound: m/z 222 (quantification), 152, 224 (qualifiers)

-

Caption: Workflow for the GC-MS analysis of this compound in soil samples.

Toxicology and Biological Effects

This compound is classified as a non-dioxin-like PCB, meaning its primary mechanism of toxicity is not mediated through the aryl hydrocarbon (Ah) receptor.[1][18] Instead, its toxic effects, particularly neurotoxicity, are attributed to other mechanisms.

| Toxicity Data | Value | Species | Reference |

| LD₅₀ (Oral) | 1010 mg/kg | Rat | [1] |

| LD₅₀ (Intraperitoneal) | 880 mg/kg | Mouse | [1] |

Mechanism of Neurotoxicity

Emerging evidence suggests that the neurotoxic effects of this compound and other ortho-substituted, non-dioxin-like PCBs involve the disruption of intracellular calcium homeostasis and interference with dopaminergic systems.[1][19]

Effects on Calcium Signaling:

-

Ryanodine (B192298) Receptor Modulation: this compound has been shown to interact with and sensitize ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum.[3][20][21][22] This sensitization can lead to an amplified release of calcium from intracellular stores, disrupting normal calcium signaling pathways that are critical for neuronal development and function.[3][20][21][22]

References

- 1. Lightly chlorinated ortho-substituted PCB congeners decrease dopamine in nonhuman primate brain and in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 11. nva.sikt.no [nva.sikt.no]

- 12. chemrxiv.org [chemrxiv.org]

- 13. greenrivertech.com.tw [greenrivertech.com.tw]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. epa.gov [epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation and identification of intermediates from biodegradation of low chlorinated biphenyls (Delor-103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship of non-coplanar polychlorinated biphenyls toward skeletal muscle ryanodine receptors in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2,2'-Dichlorobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dichlorobiphenyl (PCB-4) is a member of the polychlorinated biphenyl (B1667301) (PCB) family of synthetic organic compounds. Although their production was banned in the 1970s due to their persistence, bioaccumulation, and adverse health effects, PCBs remain a significant environmental and public health concern. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing its physicochemical properties, toxicokinetics, mechanisms of toxicity, and adverse health effects on various organ systems. Quantitative toxicological data are presented in tabular format for clarity, and detailed experimental methodologies for key studies are described. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the toxicological effects of this compound.

Physicochemical Properties

This compound is a crystalline solid. It is insoluble in water but soluble in organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol. Like other PCBs, it is a lipophilic compound, which contributes to its persistence in the environment and bioaccumulation in fatty tissues of organisms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13029-08-8 | |

| Molecular Formula | C12H8Cl2 | |

| Molecular Weight | 223.1 g/mol | |

| Melting Point | 79-80 °C | |

| Boiling Point | 289.78 °C (estimate) | |

| Water Solubility | 0.79 mg/L at 22.5 °C | |

| Physical Description | Crystals |

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion

This compound can be absorbed into the body through oral, inhalation, and dermal routes of exposure. Following absorption, it is transported in the blood, often bound to proteins like albumin. Due to its lipophilic nature, this compound tends to accumulate in lipid-rich tissues such as the liver, adipose tissue, and skin.

The metabolism of this compound, like other PCBs, is a slow process primarily occurring in the liver. It is metabolized by the cytochrome P-450 microsomal monooxygenase system to more polar hydroxylated metabolites. These metabolites can then undergo conjugation with glucuronic acid or glutathione, which facilitates their excretion in bile and feces. The slow metabolism of PCBs contributes to their bioaccumulation in the body.

Mechanism of Action and Toxicity

The toxic effects of PCBs are complex and congener-specific. Dioxin-like PCBs exert their toxicity primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes. Non-dioxin-like PCBs, such as this compound, are thought to act through AhR-independent mechanisms, including interference with intracellular calcium signaling, alteration of dopamine (B1211576) levels, and endocrine disruption.

Adverse Health Effects

Acute, Sub-chronic, and Chronic Toxicity

The acute toxicity of this compound has been determined in animal studies. The oral LD50 in rats is reported to be 1010 mg/kg.

Table 2: Acute Toxicity of this compound

| Species | Route | Value | Reference |

| Rat | Oral | LD50: 1010 mg/kg | |

| Mouse | Intraperitoneal | LD50: 880 mg/kg |

Information on No Observed Adverse Effect Levels (NOAEL) and Lowest Observed Adverse Effect Levels (LOAEL) for this compound is limited. However, studies on PCB mixtures can provide some insight. For example, a study on Aroclor 1260 in male rats identified a LOAEL of 3.13 mg/kg/day for increased liver weight and enzyme induction, and a LOAEL of 6.25 mg/kg/

An In-depth Technical Guide on the Environmental Fate and Transport of PCB 4 (2,2'-Dichlorobiphenyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of the polychlorinated biphenyl (B1667301) (PCB) congener, PCB 4 (2,2'-Dichlorobiphenyl). This document summarizes its physicochemical properties, environmental partitioning, degradation pathways, and transport mechanisms. Detailed experimental protocols for key analytical and measurement techniques are also provided, along with visualizations of critical processes to aid in understanding its environmental behavior.

Physicochemical Properties of PCB 4

Understanding the fundamental physicochemical properties of PCB 4 is essential for predicting its behavior in the environment. These properties govern its distribution among air, water, soil, and biota.

| Property | Value | Unit | Reference |

| IUPAC Name | This compound | - | |

| CAS Number | 13029-08-8 | - | |

| Molecular Formula | C₁₂H₈Cl₂ | - | [1][2][3] |

| Molecular Weight | 223.10 | g/mol | [3][4][5] |

| Melting Point | 60-61 | °C | [4] |

| Boiling Point | 312 | °C | [4] |

| Water Solubility | 0.79 | mg/L | |

| Vapor Pressure | Data not available | Pa | |

| Henry's Law Constant (H) | 4.4 x 10⁻² | Pa·m³/mol | [6] |

| Log Octanol-Water Partition Coefficient (Log Kow) | Data not available | - | |

| Soil Organic Carbon-Water Partition Coefficient (Log Koc) | Data not available | L/kg |

Note: While specific experimentally determined values for Vapor Pressure, Log Kow, and Log Koc for PCB 4 were not found in the reviewed literature, these parameters are crucial for environmental modeling. The experimental protocols for their determination are provided in Section 4. For modeling purposes, Quantitative Structure-Property Relationship (QSPR) models are often employed to estimate these values for individual PCB congeners.

Environmental Fate and Partitioning

The fate of PCB 4 in the environment is dictated by its tendency to partition between different environmental compartments. Its low water solubility and moderate volatility influence its distribution.

Partitioning in the Environment

The following diagram illustrates the key partitioning processes for PCB 4 in a simplified environmental system.

References

- 1. 1,1'-Biphenyl, 2,2'-dichloro- [webbook.nist.gov]

- 2. PubChemLite - this compound (C12H8Cl2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CAS 13029-08-8 | LGC Standards [lgcstandards.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound | C12H8Cl2 | CID 25622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. srd.nist.gov [srd.nist.gov]

An In-depth Technical Guide on the Bioaccumulation and Biotransformation of 2,2'-Dichlorobiphenyl

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the Bioaccumulation and Biotransformation of 2,2'-Dichlorobiphenyl (PCB 4)

Executive Summary

This compound (2,2'-DCB), also known as PCB congener 4, is a member of the polychlorinated biphenyl (B1667301) (PCB) family of synthetic organic compounds.[1] Although their production was banned in the 1970s due to environmental persistence and adverse health effects, PCBs remain a significant concern.[1] Their lipophilic nature drives their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation, leading to biomagnification through the food web.[2][3] The metabolism of 2,2'-DCB is a slow process initiated by Phase I oxidation, primarily hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system.[2] The resulting polar metabolites can then undergo Phase II conjugation reactions, forming water-soluble products that can be excreted.[4] This guide provides a detailed overview of the bioaccumulation and biotransformation of 2,2'-DCB, presents quantitative data, outlines relevant experimental protocols, and visualizes key pathways to support research and development efforts.

Bioaccumulation of this compound

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consumption of contaminated food. Due to their chemical stability and high lipophilicity ('fat-loving' nature), PCBs like 2,2'-DCB are readily absorbed and stored in the lipid-rich tissues of aquatic and terrestrial organisms.[2][3] This leads to concentrations within organisms that can be many thousand times higher than in the surrounding environment.[3]

The tendency of a chemical to accumulate is quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water, considering all routes of exposure.[5]

Quantitative Bioaccumulation Data

The following table summarizes the concentrations of 2,2'-DCB found in various fish species and water from Lake Chapala, Mexico. From this data, a Water-Based Bioaccumulation Factor (WBF) has been calculated to illustrate the accumulation potential of this congener.

| Species | Tissue Concentration (ng/g dw) | Water Concentration (ng/mL) | Calculated Water-Based Bioaccumulation Factor (L/kg) | Reference |

| Chirostoma spp. | 2.15 ± 1.34 | 2.29 ± 0.31 | ~939 | [6] |

| Cyprinus carpio | 2.72 ± 1.71 | 2.29 ± 0.31 | ~1188 | [6] |

| Oreochromis aureus | 0.91 ± 0.60 | 2.29 ± 0.31 | ~397 | [6] |

| Note: The Water-Based Bioaccumulation Factor (WBF) was calculated as (Tissue Concentration / Water Concentration), assuming a water density of 1 kg/L . Values are approximate based on mean concentrations. |

Biotransformation of this compound

The biotransformation of PCBs is a critical process that determines their persistence and toxicity. It generally occurs in two phases: Phase I functionalization and Phase II conjugation.[7]

Phase I Metabolism: Oxidation

The initial and rate-limiting step in PCB metabolism is Phase I oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver.[2][7][8] These monooxygenase enzymes introduce an oxygen atom into the PCB molecule, typically forming a hydroxyl (-OH) group.[9] This reaction increases the polarity of the compound, making it a substrate for subsequent conjugation reactions. For PCBs, enzymes from the CYP1, CYP2, and CYP3 families are primarily responsible for this metabolic activation.[10] Studies on other dichlorobiphenyls suggest that CYP2A6 and CYP2E1 are active in their metabolism.[11][12] The hydroxylation of 2,2'-DCB preferentially occurs at the para- (4 or 4') position of the biphenyl structure.[13]

Phase II Metabolism: Conjugation

Following Phase I hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions.[4][14] These reactions involve the attachment of small, polar endogenous molecules, such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or glutathione, to the hydroxylated PCB.[15][16] This process, catalyzed by transferase enzymes, significantly increases the water solubility of the metabolites, facilitating their excretion from the body in bile and feces.[2][17][18]

Known Metabolites of this compound

While comprehensive data on mammalian metabolism of 2,2'-DCB is limited, studies in plant systems have identified key metabolites that provide insight into the primary biotransformation products. The major metabolites are hydroxylated derivatives, with methoxylated products also being observed.[13]

| Parent Compound | Metabolite Class | Metabolite Name | Reference |

| This compound (PCB 4) | Phase I (Hydroxylation) | 4-hydroxy-2,2'-dichlorobiphenyl | [13] |

| This compound (PCB 4) | Phase I (Hydroxylation) | 5'-hydroxy-2,2'-dichlorobiphenyl | [13] |

| This compound (PCB 4) | Phase I + Methylation | Methoxy-PCBs | [13] |

| This compound (PCB 4) | Phase I + Methylation | Hydroxy-methoxy-PCBs | [13] |

| Hydroxylated 2,2'-DCB | Phase II (Conjugation) | Glucuronide and Sulfate Conjugates | [2][18] |

Experimental Protocols

The analysis of 2,2'-DCB and its metabolites in biological and environmental matrices requires robust and sensitive methodologies.

Protocol for Analysis of 2,2'-DCB in Fish Tissue

This protocol outlines a standard procedure for the extraction, cleanup, and quantification of 2,2'-DCB from fish tissue samples.

-

Sample Preparation:

-

Homogenize a sufficient mass of fish tissue (e.g., 100g) using a commercial-grade grinder.[19] To ensure a representative sample, grind the tissue three times, mixing between each pass.[19]

-

For quality control, prepare duplicate samples from at least 10% of the homogenized tissues.[20]

-

Store samples frozen at -20°C until extraction.[21]

-

-

Extraction:

-

Use an established method such as Accelerated Solvent Extraction (ASE) or pressurized liquid extraction.[22]

-

Alternatively, employ traditional methods like Soxhlet extraction or ultrasonic extraction with a suitable solvent mixture (e.g., hexane-acetone or methylene (B1212753) chloride-acetone).

-

The goal is to efficiently extract the lipophilic 2,2'-DCB from the tissue matrix.

-

-

Cleanup (Lipid Removal):

-

The crude extract will contain lipids and other interfering compounds that must be removed prior to analysis.

-

A common method is to use solid-phase extraction (SPE) cartridges containing acidified silica (B1680970) gel (e.g., silica gel:H₂SO₄, 2:1 w/w).[23] The acid destroys the lipids while allowing the PCBs to pass through.

-

The cleaned extract is then concentrated under a gentle stream of nitrogen.

-

-

Quantification:

-

Analyze the final extract using Gas Chromatography (GC) coupled with a sensitive detector.

-

A micro-Electron Capture Detector (μECD) is suitable for detecting chlorinated compounds.

-

For higher specificity and confirmation, use a tandem Mass Spectrometer (GC-MS/MS).[23] The instrument is operated in the multiple reaction monitoring (MRM) setting for precise quantification.

-

Protocol for In Vitro Metabolism Assay Using Liver Microsomes

This assay is used to study the metabolic stability of 2,2'-DCB and identify the enzymes responsible for its biotransformation.

-

Microsome Preparation:

-

Isolate liver microsomes from the species of interest (e.g., rat, human) using differential centrifugation.[24]

-

Homogenize liver tissue in a suitable buffer, followed by a series of centrifugation steps to pellet and wash the microsomal fraction.

-

Resuspend the final microsomal pellet and store at -70°C. The protein concentration should be determined.[25]

-

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/ml protein), a phosphate (B84403) buffer (e.g., 100 mM KPO₄, pH 7.4), and the test compound (2,2'-DCB, e.g., 1 µM).[25]

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the cofactor NADPH, which is required by CYP enzymes.[25]

-

Incubate for a set time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile.[25] This precipitates the proteins and halts enzymatic activity.

-

Centrifuge the samples to pellet the protein and collect the supernatant containing the remaining parent compound and any metabolites.

-

-

Analysis:

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound (2,2'-DCB) remaining at each time point.[25]

-

The disappearance of the parent compound over time is used to calculate metabolic stability parameters, such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[25]

-

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the core concepts discussed in this guide.

References

- 1. waterboards.ca.gov [waterboards.ca.gov]

- 2. This compound | C12H8Cl2 | CID 25622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. purdue.edu [purdue.edu]

- 4. Reactome | Phase II - Conjugation of compounds [reactome.org]

- 5. Evaluation of two methods for prediction of bioaccumulation factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,3’-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolites of this compound and 2,6-dichlorobiphenyl in hairy root culture of black nightshade Solanum nigrum SNC-9O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic Detoxication, Phase II - Knowledge Graph - Data Commons [datacommons.org]

- 15. drughunter.com [drughunter.com]

- 16. Drug metabolism Phase II reaction | PPTX [slideshare.net]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls [mdpi.com]

- 19. files.dep.state.pa.us [files.dep.state.pa.us]

- 20. sites.nicholas.duke.edu [sites.nicholas.duke.edu]

- 21. Preparation and analysis methods for fish tissue collected from Lake Koocanusa, Montana [pubs.usgs.gov]

- 22. Elimination of inhaled 3,3′-dichlorobiphenyl (CB11) and the formation of the 4-hydroxylated metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 25. mercell.com [mercell.com]

An In-depth Technical Guide on the Core Mechanism of Toxicity of 2,2'-Dichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dichlorobiphenyl (PCB-1) is a non-dioxin-like polychlorinated biphenyl (B1667301) (PCB) congener that exerts significant toxicological effects, primarily targeting the nervous system. Unlike dioxin-like PCBs, its mechanisms of toxicity are largely independent of the aryl hydrocarbon receptor (AHR). This technical guide provides a comprehensive overview of the core mechanisms of this compound toxicity, with a focus on its cellular and molecular impacts. Key toxicological pathways, including the disruption of intracellular calcium homeostasis, induction of oxidative stress, and initiation of apoptosis, are discussed in detail. This document also presents quantitative toxicological data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into the toxicology of this compound.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have been widely used in various industrial applications. Due to their environmental persistence and bioaccumulation, PCBs continue to pose a significant threat to human and ecological health. This compound (PCB-1) is a non-ortho-substituted, non-coplanar (non-dioxin-like) PCB congener. Its toxicity is not mediated by the classical aryl hydrocarbon receptor (AHR) pathway, which is the primary mechanism for dioxin-like PCBs.[1][2] Instead, this compound exerts its neurotoxic effects through alternative mechanisms, making it a subject of considerable research interest.[1][3][4] This guide will delve into the primary mechanisms of this compound toxicity, focusing on its effects on neuronal cells.

Quantitative Toxicological Data

| Parameter | Value | Species/Cell Line | Comments | Reference |

| LD50 (Oral) | 1010 mg/kg | Rat | Acute oral toxicity. | |

| LD50 (Intraperitoneal) | 880 mg/kg | Mouse | Acute intraperitoneal toxicity. |

Core Mechanisms of Toxicity

The neurotoxicity of this compound is primarily attributed to three interconnected cellular events: disruption of calcium signaling, induction of oxidative stress, and subsequent apoptosis. These mechanisms are often initiated independently of the AHR.[1][2]

Disruption of Intracellular Calcium ([Ca2+]) Homeostasis

A growing body of evidence suggests that non-dioxin-like PCBs, including this compound, can disrupt intracellular calcium signaling pathways in neuronal cells.[1][5] This disruption is a critical early event in its toxic cascade. The proposed mechanism involves the interference with calcium channels and the mobilization of intracellular calcium stores.[6][7][8][9]

-

Signaling Pathway:

Figure 1: Disruption of Calcium Signaling by this compound.

Induction of Oxidative Stress

Exposure to this compound has been shown to induce oxidative stress in neuronal cells.[2] This is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. The increase in ROS is thought to be a consequence of mitochondrial dysfunction and the disruption of cellular antioxidant defense mechanisms.

-

Signaling Pathway:

Figure 2: Induction of Oxidative Stress by this compound.

Induction of Apoptosis

The culmination of disrupted calcium signaling and oxidative stress is often the induction of apoptosis, or programmed cell death.[1] this compound can trigger apoptotic pathways in neuronal cells through the activation of caspases, particularly caspase-3, which is a key executioner caspase.

-

Signaling Pathway:

Figure 3: Apoptosis Induction by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide detailed protocols for key experiments used to investigate the toxicity of this compound.

Cell Culture Model: PC12 Cells

The PC12 cell line, derived from a rat pheochromocytoma, is a widely used in vitro model for neurotoxicity studies because it exhibits many properties of sympathetic neurons upon differentiation with nerve growth factor (NGF).[10][11][12][13][14][15]

-

Experimental Workflow:

Figure 4: PC12 Cell Culture and Treatment Workflow.

-

Detailed Protocol:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[10]

-

Plating: For experiments, plate cells on collagen type IV-coated plates or coverslips at a density of 1 x 10^5 cells/cm^2.

-

Differentiation (Optional but Recommended): To induce a neuronal phenotype, treat the cells with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days. The medium should be changed every 2-3 days.

-

Exposure: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity. Expose the differentiated or undifferentiated PC12 cells to the various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Measurement of Intracellular Calcium ([Ca2+])

The fluorescent indicator Fura-2 AM is a ratiometric dye commonly used to measure intracellular calcium concentrations.[16][17][18][19]

-

Experimental Workflow:

Figure 5: Workflow for Measuring Intracellular Calcium.

-

Detailed Protocol:

-

Cell Preparation: Plate and treat cells with this compound as described above.

-

Dye Loading: Prepare a Fura-2 AM loading solution (typically 2-5 µM in a physiological buffer like Hanks' Balanced Salt Solution). Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.[18]

-

Washing: After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.

-

Imaging: Mount the cells on a fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration. Calibrate the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation, which requires determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[17]

-

Assessment of Oxidative Stress

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[20][21][22][23][24]

-

Experimental Workflow:

Figure 6: Workflow for Assessing Oxidative Stress.

-

Detailed Protocol:

-

Cell Preparation: Plate and treat cells with this compound in a multi-well plate.

-

Dye Loading: Prepare a DCFH-DA working solution (typically 10-25 µM in serum-free medium).[23] Remove the treatment medium and incubate the cells with the DCFH-DA solution for 30-45 minutes at 37°C in the dark.[22]

-

Washing: Wash the cells twice with a physiological buffer to remove extracellular dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[22]

-

Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. Express the results as a percentage of the control (untreated cells).

-

Detection of Apoptosis

The activity of caspase-3, a key executioner caspase, can be measured using a fluorometric assay.[25][26][27][28][29]

-

Experimental Workflow:

Figure 7: Workflow for Detecting Apoptosis via Caspase-3 Activity.

-

Detailed Protocol:

-

Cell Preparation and Lysis: After treatment with this compound, harvest the cells and lyse them using a cell lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[25][28]

-

Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 380 nm and emission at approximately 440-460 nm.[25][28]

-

Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Normalize the activity to the protein concentration and express the results as a fold change relative to the control.

-

Conclusion

The toxicity of this compound is a complex process driven by multiple interconnected cellular events that are largely independent of the aryl hydrocarbon receptor. The primary mechanisms involve the disruption of intracellular calcium homeostasis, the induction of oxidative stress, and the subsequent activation of apoptotic pathways in neuronal cells. While the general mechanisms are becoming clearer, a significant gap remains in the availability of specific quantitative data for this compound. Further research using the detailed experimental protocols outlined in this guide will be crucial for a more comprehensive understanding of the toxicological profile of this and other non-dioxin-like PCBs, and for the development of effective risk assessment and mitigation strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity [escholarship.org]

- 4. [PDF] Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity | Semantic Scholar [semanticscholar.org]

- 5. Non-dioxin-like polychlorinated biphenyl neurotoxic equivalents found in environmental and human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H8Cl2 | CID 25622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4'-Dichlorobiphenyl | C12H8Cl2 | CID 36982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-Dichlorobiphenyl | C12H8Cl2 | CID 16308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

- 12. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Developmental neurotoxicity of different pesticides in PC-12 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ionbiosciences.com [ionbiosciences.com]

- 17. moodle2.units.it [moodle2.units.it]

- 18. brainvta.tech [brainvta.tech]

- 19. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 22. doc.abcam.com [doc.abcam.com]

- 23. cosmobiousa.com [cosmobiousa.com]

- 24. bioquochem.com [bioquochem.com]

- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. caspase3 assay [assay-protocol.com]

- 27. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 29. mpbio.com [mpbio.com]

2,2'-Dichlorobiphenyl: A Technical Guide to Health Effects and Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dichlorobiphenyl (PCB-4) is a member of the polychlorinated biphenyl (B1667301) (PCB) class of persistent organic pollutants. Despite their ban in many countries, PCBs continue to pose a significant risk to human health due to their environmental persistence and bioaccumulation. This technical guide provides a comprehensive overview of the health effects of this compound, detailing its toxicological profile, mechanisms of action, and primary routes of exposure. Quantitative data are presented in structured tables for clarity, and key experimental methodologies are described to aid in future research and risk assessment. Visual diagrams of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions of this compound with biological systems.

Introduction

Polychlorinated biphenyls (PCBs) are a group of synthetic organochlorine compounds that were widely used in various industrial applications, such as coolants and lubricants in electrical equipment.[1] Due to their chemical stability, they are highly persistent in the environment and accumulate in the fatty tissues of living organisms. This compound is a non-coplanar PCB congener that has been the subject of toxicological research to understand its specific health risks. This guide synthesizes the current scientific knowledge on the health impacts and exposure pathways of this compound.

Health Effects of this compound

Exposure to this compound has been associated with a range of adverse health effects, including carcinogenicity, neurotoxicity, and endocrine disruption.

Carcinogenicity

While the International Agency for Research on Cancer (IARC) has classified PCBs as a group as carcinogenic to humans (Group 1), the specific carcinogenicity of individual congeners can vary.[1] Studies on dichlorobenzenes suggest a possible carcinogenic potential.[2] The carcinogenic effects of many PCBs are linked to their ability to act as tumor promoters.

Neurotoxicity

Ortho-substituted PCBs, such as this compound, have been shown to exert neurotoxic effects.[3] These effects are often mediated through mechanisms independent of the aryl hydrocarbon receptor (AhR).[3] Research has indicated that these compounds can interfere with intracellular signaling pathways, including calcium homeostasis, and alter neurotransmitter levels, particularly dopamine (B1211576).[1][3]

Endocrine Disruption

This compound is recognized as a potential endocrine-disrupting chemical (EDC).[4] EDCs can interfere with the body's hormonal systems, leading to a variety of health problems. The endocrine-disrupting activity of some PCBs involves their ability to bind to hormone receptors, such as the estrogen receptor, and to disrupt the production and signaling of thyroid hormones.[1]

Other Health Effects

Chronic exposure to PCBs, including this compound, has been linked to other health issues such as skin conditions like chloracne, as well as damage to the liver, stomach, and kidneys.[1]

Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the toxicity of this compound.

| Table 1: Acute Toxicity Data for this compound | |

| Parameter | Value |

| Oral LD50 (Rat) | 1010 mg/kg |

| Intraperitoneal LD50 (Mouse) | 880 mg/kg |

Data sourced from PubChem CID 25622.[1]

Mechanisms of Toxicity

The toxicity of this compound is multifaceted, involving several key molecular pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway

While this compound is a non-coplanar PCB and thus a weak activator of the Aryl Hydrocarbon Receptor (AhR) compared to dioxin-like PCBs, its metabolites can interact with this pathway.[5] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in metabolism and cellular responses to xenobiotics.[6]

Disruption of Calcium Signaling

PCBs can interfere with intracellular calcium (Ca2+) signaling, a critical process for numerous cellular functions, including neurotransmission and muscle contraction.[7] This disruption can lead to neuronal damage and other toxic effects.

Interference with Dopaminergic System

Ortho-substituted PCBs have been shown to decrease the levels and release of dopamine, a key neurotransmitter involved in motor control, reward, and motivation.[3] This effect is thought to contribute to the neurobehavioral deficits observed after PCB exposure.

Exposure Routes

Human exposure to this compound can occur through several pathways.

Inhalation

Inhalation of contaminated air is a significant route of exposure, particularly in indoor environments where materials containing PCBs may be present.

Oral Ingestion

The primary route of exposure for the general population is through the consumption of contaminated food, especially fish, meat, and dairy products, due to the bioaccumulation of PCBs in the food chain.

Dermal Contact

Direct skin contact with PCB-containing materials or contaminated soil and water can also lead to absorption of this compound.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the assessment of this compound toxicity.

Carcinogenicity Bioassay (2-Year Rodent Study)

A standard protocol for assessing the carcinogenic potential of a chemical involves a 2-year bioassay in rodents, typically rats and mice of both sexes.[8][9]

-

Test Animals: Fischer 344 rats and B6C3F1 mice.

-

Administration: The test substance is administered in the diet, by gavage, or through inhalation for a period of 24 months.

-

Dose Groups: A control group and at least two dose levels are used. The highest dose is typically the maximum tolerated dose (MTD).

-

Endpoints: Survival, body weight, clinical signs of toxicity, and histopathological examination of all major tissues and organs for neoplastic and non-neoplastic lesions.

In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines the ability of a compound to activate the AhR signaling pathway.[1][10]

-

Cell Line: A reporter cell line, such as a mouse hepatoma cell line (e.g., H1L6.1c2) stably transfected with a luciferase reporter gene under the control of a dioxin-responsive element (DRE).

-

Procedure:

-

Cells are plated in 96-well plates.

-

The test compound (this compound) is added at various concentrations.

-

After a 24-hour incubation, the cells are lysed.

-

Luciferase activity is measured, which is proportional to AhR activation.

-

-

Controls: A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD) are included.

Dopamine Release Assay in PC12 Cells

This assay measures the effect of a substance on dopamine release from pheochromocytoma (PC12) cells, a common model for neuronal dopamine function.[3][11]

-

Cell Line: PC12 cells, which synthesize, store, and release dopamine.

-

Procedure:

-

PC12 cells are cultured and plated.

-

Cells are incubated with the test compound.

-

Dopamine release is stimulated (e.g., with a high concentration of potassium chloride).

-

The amount of dopamine released into the culture medium is quantified using methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or a luminescence-based assay.

-

In Vitro Estrogen Receptor (ER) Binding Assay

This assay assesses the ability of a chemical to bind to the estrogen receptor, indicating its potential to disrupt estrogen signaling.[12][13]

-

Receptor Source: Rat uterine cytosol or a recombinant human estrogen receptor.

-

Ligand: A radiolabeled estrogen, such as [3H]-17β-estradiol.

-

Procedure:

-

A constant concentration of the radiolabeled estrogen is incubated with the receptor source in the presence of varying concentrations of the test compound.

-

After incubation, bound and free radioligand are separated.

-

The amount of bound radioactivity is measured.

-

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined.

Analytical Method for this compound in Serum

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the detection and quantification of PCBs in biological samples.[2][4][6]

-

Sample Preparation:

-

Serum samples are extracted using a liquid-liquid extraction with a solvent mixture (e.g., petroleum ether and diethyl ether).

-

The extract is cleaned up using solid-phase extraction (SPE) to remove interfering substances.

-

-

Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

Analysis: The sample is injected into the GC, where the components are separated. The mass spectrometer then identifies and quantifies this compound based on its specific mass-to-charge ratio.

Conclusion

This compound is a persistent environmental contaminant with documented adverse health effects, including potential carcinogenicity, neurotoxicity, and endocrine disruption. Its mechanisms of toxicity are complex, involving interactions with the aryl hydrocarbon receptor pathway, disruption of calcium signaling, and interference with the dopaminergic system. Exposure occurs primarily through the diet, as well as via inhalation and dermal contact. The experimental protocols outlined in this guide provide a framework for the continued investigation of the health risks posed by this and other PCB congeners. A thorough understanding of the toxicology of this compound is essential for informing public health policies and developing strategies for risk mitigation.

References

- 1. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of polychlorinated biphenyls on dopamine release from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Tiered Protocol for Sussing Out Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Metabolic Pathways of 2,2'-Dichlorobiphenyl in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichlorobiphenyl (PCB-4) is a polychlorinated biphenyl (B1667301) congener that, like other PCBs, persists in the environment and bioaccumulates in living organisms, including humans. Understanding the metabolic fate of PCB-4 is crucial for assessing its toxicological risk and developing strategies for detoxification. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in humans, detailing the enzymatic processes, resulting metabolites, and experimental methodologies used for their identification and quantification.

Metabolic Pathways of this compound

The metabolism of this compound in humans proceeds through a two-phase process designed to increase its water solubility and facilitate its excretion from the body.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in the biotransformation of this compound is oxidation, primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system located in the endoplasmic reticulum of liver cells.[1] The primary goal of Phase I metabolism is to introduce a polar hydroxyl group onto the biphenyl structure.

Hydroxylation: CYP enzymes, including isoforms such as CYP2E1 and CYP3A, are implicated in the hydroxylation of PCBs.[1] For this compound, this process results in the formation of various monohydroxylated metabolites. The position of hydroxylation is influenced by the chlorine substitution pattern. The most likely positions for hydroxylation on the 2,2'-DCB molecule are the para positions (4 and 4' positions) of the phenyl rings.

Formation of Dihydroxylated Metabolites (Catechols): Monohydroxylated metabolites can undergo a second oxidation step, also catalyzed by CYP enzymes, to form dihydroxylated metabolites, commonly referred to as catechols.[2] These catechols are often more reactive than their monohydroxylated precursors.

References

The Degradation and Metabolism of 2,2'-Dichlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichlorobiphenyl (2,2'-DCB), a congener of polychlorinated biphenyls (PCBs), is a persistent organic pollutant of significant environmental and toxicological concern. Understanding its degradation and metabolic fate is crucial for assessing its environmental impact, elucidating its mechanisms of toxicity, and developing strategies for bioremediation and risk assessment. This technical guide provides a comprehensive overview of the microbial degradation pathways and mammalian metabolism of 2,2'-DCB, its resulting products, and the signaling pathways it perturbs.

Microbial Degradation of this compound

Aerobic microbial degradation is a key process for the environmental breakdown of less-chlorinated PCBs like 2,2'-DCB. Several bacterial strains, notably from the genera Rhodococcus and Pseudomonas, have demonstrated the ability to utilize 2,2'-DCB as a carbon source. The primary mechanism involves the "biphenyl upper pathway," a series of enzymatic reactions that lead to the cleavage of the biphenyl (B1667301) rings.

A key metabolite identified in the microbial degradation of 2,2'-DCB by certain bacterial strains is 2-chlorobenzoate. For instance, strain SK-4 has been shown to transform 2,2'-DCB into 2-chlorobenzoate.[1] The degradation process is initiated by a dioxygenase enzyme that attacks one of the aromatic rings.

Proposed Microbial Degradation Pathway

The aerobic degradation of this compound is proposed to proceed through the following steps, consistent with the biphenyl catabolic pathway:

Mammalian Metabolism of this compound

In mammals, 2,2'-DCB undergoes metabolic transformation primarily in the liver, mediated by the cytochrome P450 (CYP) monooxygenase system.[2] The lipophilic nature of 2,2'-DCB allows it to accumulate in fatty tissues, and its metabolism is a critical step for detoxification and excretion. The primary metabolic pathway is hydroxylation, which increases the polarity of the molecule, facilitating its conjugation and subsequent elimination from the body.

The major metabolites of PCBs are hydroxylated products (OH-PCBs).[3][4] For less-chlorinated PCBs, isoforms such as CYP1A1, CYP1A2, and CYP1B1 are known to be involved in their metabolism.[2] Specifically for di-ortho substituted congeners like 2,2'-DCB, the rate of metabolism can be slower compared to other PCBs.

General Mammalian Metabolic Pathway

The metabolic fate of this compound in mammals generally follows this sequence:

Quantitative Data on Degradation and Metabolism

Quantitative data on the degradation and metabolism of 2,2'-DCB is essential for kinetic modeling and risk assessment. The following tables summarize available quantitative information.

Table 1: Microbial Degradation of this compound

| Bacterial Strain | Initial Concentration | Degradation Product | % Degradation | Time (hours) | Reference |

| SK-4 | 0.47 mM | 2-Chlorobenzoate | 100% | 220 | [1] |

Table 2: Mammalian Metabolism of a Related Compound (2,2',5,5'-Tetrachlorobiphenyl - PCB 52) in Rats

| Tissue | PCB 52 Concentration (ng/g wet weight) at 100 mg/kg BW dose | Hydroxylated Metabolite Concentration (ng/g wet weight) at 100 mg/kg BW dose | Reference |

| Adipose | ~100,000 | Not Detected | [3] |

| Brain | ~1,000 | ~10 | [3] |

| Liver | ~10,000 | ~100 | [3] |

| Serum | ~1,000 | ~100 | [3] |

Note: Data for 2,2'-DCB is limited. The table for mammalian metabolism uses data from a structurally similar compound to provide context.

Experimental Protocols

The analysis of 2,2'-DCB and its metabolites requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the quantification of the parent compound and its hydroxylated metabolites after derivatization. High-performance liquid chromatography (HPLC) is also employed, particularly for the analysis of conjugated metabolites.

General Experimental Workflow for Metabolite Analysis

Key Methodological Considerations:

-

Extraction: Due to the lipophilic nature of 2,2'-DCB and its hydroxylated metabolites, organic solvents such as hexane, dichloromethane, or mixtures thereof are commonly used for extraction. Solid-phase extraction (SPE) can be employed for sample cleanup and concentration.

-

Derivatization: For GC-MS analysis of hydroxylated metabolites, derivatization is necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents include diazomethane (B1218177) or silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Analysis: A capillary column with a non-polar or semi-polar stationary phase is typically used for separation. Electron impact (EI) or electron capture negative ionization (ECNI) can be used for detection, with ECNI offering higher sensitivity for halogenated compounds.

-

HPLC Analysis: Reversed-phase chromatography is commonly used for the separation of conjugated metabolites. Mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity.

Signaling Pathways Affected by this compound and its Metabolites

The toxicity of PCBs, including 2,2'-DCB, is often mediated through their interaction with cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

Certain PCB congeners, particularly those with a planar structure, are known to be potent activators of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. While 2,2'-DCB is a non-planar congener and a weak AhR agonist, its metabolites or impurities in technical mixtures could have a higher affinity for the AhR. Activation of the AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the induction of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[2] This can lead to a futile cycle of metabolic activation and the production of reactive intermediates.

References

- 1. Microbial Growth on Dichlorobiphenyls Chlorinated on Both Rings as a Sole Carbon and Energy Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H8Cl2 | CID 25622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Preliminary studies on the retention of hydroxylated PCDF metabolites in rat blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,2'-Dichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 2,2'-Dichlorobiphenyl (PCB-1), a specific polychlorinated biphenyl (B1667301) congener. The following sections detail experimental protocols and quantitative data to support research and analysis in environmental monitoring, toxicology, and drug development.

Introduction

This compound (PCB-1) is one of 209 PCB congeners, which are synthetic organic compounds previously used in various industrial applications.[1] Due to their environmental persistence, bioaccumulation, and potential adverse health effects, the detection and quantification of specific PCB congeners like this compound are of significant interest.[1] This document outlines the most common and robust analytical techniques for its determination, primarily focusing on gas chromatography coupled with mass spectrometry (GC-MS).

Analytical Methodologies Overview

The standard approach for the analysis of this compound involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis.[2] Gas chromatography (GC) is the primary separation technique, offering high resolution for complex mixtures.[2] When coupled with a mass spectrometer (MS), it provides definitive identification and quantification of the target analyte.

An experimental workflow for the analysis of this compound is depicted below:

Caption: General workflow for this compound analysis.

Quantitative Data Summary

The performance of an analytical method is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical quantitative data for the analysis of PCBs, including this compound, using GC-MS based methods.

| Parameter | Matrix | Method | Typical Value | Reference |

| Limit of Detection (LOD) | Water | GC-MS | 0.05 - 0.2 µg/L | [3] |

| Soil/Tissue | GC-MS | 0.5 - 1.0 ng/kg | [2] | |

| Limit of Quantification (LOQ) | Water | GC-MS | 0.2 - 25 µg/L | [3] |

| Soil/Tissue | GC-MS | 1.0 - 5.0 ng/kg | [2] | |

| Recovery | Soil | Accelerated Solvent Extraction | 77.0% - 112.6% | [4] |

| Biological Tissues | Solvent Extraction | 74% - 85% | [5] |

Note: LOD and LOQ are analyte, matrix, and instrument dependent. The values presented are typical ranges and may vary.

Detailed Experimental Protocols

Sample Preparation

4.1.1. Extraction of this compound from Soil Samples

This protocol is adapted from a dispersive solid-phase extraction (dSPE) method, commonly known as QuEChERS.

Materials:

-

50 mL centrifuge tubes

-

Ceramic homogenizers

-

Acetonitrile (B52724) (ACN)

-

Purified water

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of purified water and a ceramic homogenizer. Shake to hydrate (B1144303) the sample and let it stand for 30 minutes.

-

Add 10 mL of acetonitrile and vortex for 3 minutes.

-

Add 2 g of NaCl and shake vigorously.

-

Centrifuge at 5,000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube containing MgSO₄ and PSA for cleanup.

-

Vortex for 1 minute and centrifuge for 5 minutes at 5,000 rpm.

-

Collect the supernatant for concentration and analysis.[6]

4.1.2. Extraction of this compound from Aqueous Samples

This protocol utilizes liquid-liquid extraction (LLE).

Materials:

-

Separatory funnel (1 L)

-

Methylene (B1212753) chloride

-

Sodium sulfate (anhydrous)

-

Concentrator apparatus

Procedure:

-

Measure 1 L of the aqueous sample into a separatory funnel.

-

Adjust the sample to a neutral pH.

-

Add 60 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes.

-

Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining the extracts.

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish or other suitable concentrator.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines typical GC-MS parameters for the analysis of this compound.

Instrumentation:

-

Gas Chromatograph with a split/splitless inlet

-

Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

-

Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

| Parameter | Setting |

|---|---|

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial: 40 °C, hold 1 minRamp 1: 20 °C/min to 230 °CRamp 2: 5 °C/min to 260 °C, hold 1.5 minRamp 3: 20 °C/min to 310 °C, hold 2 min |

MS Conditions:

| Parameter | Setting |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 250 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (m/z) | 222 |

| Qualifier Ions (m/z) | 152, 187 |

Note: The molecular weight of this compound is 223.09 g/mol .[1] The primary ion observed in the mass spectrum is often the molecular ion [M]+ at m/z 222, with characteristic fragment ions.[1]

A diagram illustrating the logical relationship in a typical GC-MS system is provided below:

Caption: Logical components of a GC-MS system.

Quality Control and Quality Assurance